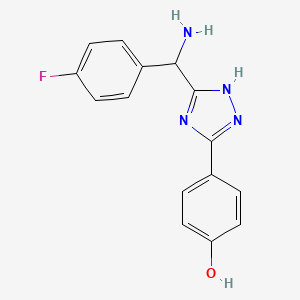
4-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol is a complex organic compound that features a triazole ring, a fluorophenyl group, and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol typically involves multi-step organic reactionsThe final step often involves the attachment of the phenol group through a coupling reaction under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
4-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The fluorophenyl group enhances the compound’s binding affinity through hydrophobic interactions and hydrogen bonding .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-(Amino(4-chlorophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol
- 4-(3-(Amino(4-bromophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol
- 4-(3-(Amino(4-methylphenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol
Uniqueness
4-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol is unique due to the presence of the fluorine atom in the phenyl group. This fluorine atom enhances the compound’s chemical stability and binding affinity to molecular targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C15H13FN4O |
|---|---|
Peso molecular |
284.29 g/mol |
Nombre IUPAC |
4-[5-[amino-(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C15H13FN4O/c16-11-5-1-9(2-6-11)13(17)15-18-14(19-20-15)10-3-7-12(21)8-4-10/h1-8,13,21H,17H2,(H,18,19,20) |
Clave InChI |
BHPXBSYAHRCSEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NNC(=N2)C(C3=CC=C(C=C3)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




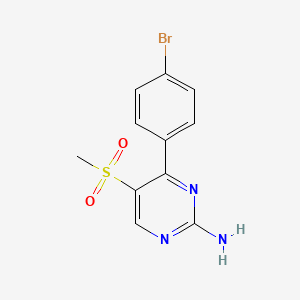
![5-Chloro-2-(2,3-dimethoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11789481.png)

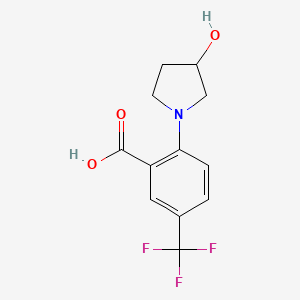


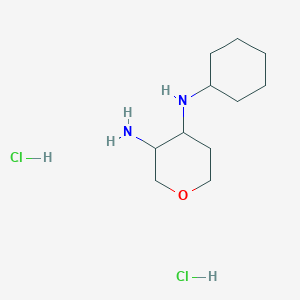

![1-(3-Chloro-4-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11789527.png)
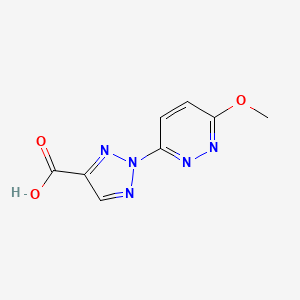
![4-(tert-Butyl)furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11789535.png)

